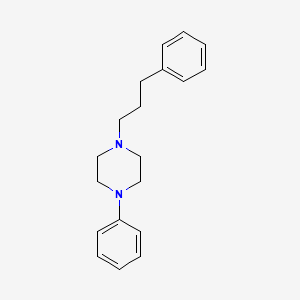

1-Phenyl-4-(3-phenylpropyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

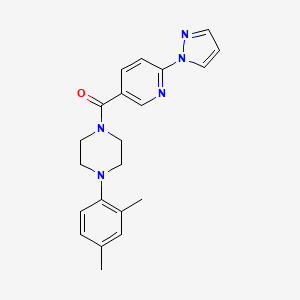

1-Phenyl-4-(3-phenylpropyl)piperazine, also known as PPP, is a chemical compound that belongs to the piperazine family. It is a psychoactive drug that has been used for scientific research purposes. PPP has been found to have potential therapeutic effects for various psychiatric and neurological disorders.

Scientific Research Applications

Dopamine Transporter Ligands

1-Phenyl-4-(3-phenylpropyl)piperazine derivatives have been researched for their potential as dopamine transporter ligands. Studies have found that hydroxylated derivatives of this compound show significant enantioselectivity, with the S enantiomers demonstrating higher dopamine transporter (DAT) affinity. The R enantiomers interact more with the serotonin transporter (SERT). The structure, specifically the length of the alkyl chain between the phenyl group and the piperazine ring, influences binding affinity and selectivity for DAT and SERT (Hsin et al., 2002).

Antidepressant and Antianxiety Activity

Novel derivatives of this compound have been synthesized and evaluated for their antidepressant and antianxiety activities. The compounds demonstrated significant activity in behavioral tests such as Porsolt's behavioral despair test and the plus maze method, indicating their potential use in treating depression and anxiety (Kumar et al., 2017).

Anticancer Activities

A series of 1,2,4-triazine derivatives bearing piperazine amide moiety, including the this compound derivatives, have shown promise as antiproliferative agents against breast cancer cells. These compounds were found to be effective in inhibiting the growth of MCF-7 breast cancer cells (Yurttaş et al., 2014).

Insecticidal Applications

Derivatives of this compound have been designed as potential insecticides. Studies have explored using these compounds as lead compounds for new insecticides with novel modes of action, showing effectiveness against armyworms and suggesting their utility in agricultural applications (Cai et al., 2010).

Synthesis and Characterization

Research has focused on the synthesis and characterization of these compounds, exploring their chemical properties and potential applications in various fields such as pharmaceuticals and agriculture. This includes developing methods for the synthesis of these compounds in an environmentally friendly and efficient manner (Ironside et al., 2002).

Antibacterial and Antifungal Activities

Some this compound derivatives have been synthesized and evaluated for their antimicrobial properties. Studies indicate that certain derivatives demonstrate significant antibacterial and antifungal activities, suggesting their potential application in developing new antimicrobial agents (Rajkumar et al., 2014).

properties

IUPAC Name |

1-phenyl-4-(3-phenylpropyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2/c1-3-8-18(9-4-1)10-7-13-20-14-16-21(17-15-20)19-11-5-2-6-12-19/h1-6,8-9,11-12H,7,10,13-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBEVNYGQARSQPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCC2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47198376 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2651916.png)

![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2651920.png)

![ethyl 2-{2,4-dichloro-5-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]phenoxy}acetate](/img/structure/B2651926.png)

![1,4-dioxane; ethyl 3-[(4Z)-5-oxo-4-[(pyridin-3-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-12-yl]benzoate](/img/structure/B2651927.png)

![4-[2-{[2-(cyclopentylamino)-2-oxoethyl]thio}-4-oxoquinazolin-3(4H)-yl]-N-(tetrahydrofuran-2-ylmethyl)butanamide](/img/structure/B2651928.png)

![2-(4,5-Dichloroimidazol-1-yl)-N-[(E)-thiophen-3-ylmethylideneamino]acetamide](/img/structure/B2651931.png)

![N-(2-methoxyphenyl)-2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2651934.png)

![3-(2-chlorobenzyl)-5-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2651935.png)